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(R)-Acolbifene (hydrochloride)

Cat. No.: B8144815
M. Wt: 494.0 g/mol
InChI Key: BYQDPIXWTVEVEA-XXIQNXCHSA-N
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Description

Overview of Selective Estrogen Receptor Modulators (SERMs) and Benzopyrans in Biomedical Research

Selective Estrogen Receptor Modulators (SERMs) are a distinct class of synthetic, nonsteroidal compounds that interact with estrogen receptors (ERs). dovepress.com Their defining characteristic is their tissue-specific activity; they can act as either estrogen receptor agonists (mimicking the effects of estrogen) or antagonists (blocking the effects of estrogen) depending on the target tissue. dovepress.comnumberanalytics.com This dual functionality allows SERMs to be highly versatile therapeutic agents. clevelandclinic.org For instance, a SERM might block estrogen's proliferative effects in breast tissue, making it useful for treating or preventing hormone-sensitive breast cancer, while simultaneously mimicking estrogen's beneficial effects on bone to prevent osteoporosis. clevelandclinic.orggoodrx.com

The mechanism of SERMs involves binding to the two main subtypes of estrogen receptors, ERα and ERβ. numberanalytics.com This binding induces a specific conformational change in the receptor, which in turn affects the recruitment of coactivator or corepressor proteins. tandfonline.com This complex interplay of receptor subtype expression in different tissues and the specific ligand-induced receptor shape determines whether the SERM will have an agonistic or antagonistic effect. dovepress.com SERMs are used in the management of several conditions, including breast cancer, postmenopausal osteoporosis, and menopausal symptoms. numberanalytics.comnih.gov

(R)-Acolbifene belongs to the benzopyran chemical class. Benzopyrans, also known as chromenes, are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyran ring. ijbpas.com This scaffold is found in many biologically active natural and synthetic products and is considered a "privileged scaffold" in drug discovery due to its wide range of pharmacological properties. ijbpas.commdpi.com Benzopyran derivatives have been investigated for numerous potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govontosight.ai The structural diversity of benzopyrans allows them to interact with a wide array of cellular targets, making them a fertile ground for the development of novel therapeutic agents. ijbpas.comtaylorandfrancis.com

Rationale for Academic Investigation of (R)-Acolbifene (hydrochloride)

The primary rationale for the extensive academic and clinical investigation of (R)-Acolbifene (hydrochloride), also known by its developmental code name EM-652, stems from its potent and pure antiestrogenic profile, particularly in breast and uterine tissues. nih.govscispace.comtandfonline.com Unlike some earlier generation SERMs, such as tamoxifen (B1202) which exhibits estrogenic effects on the uterus, acolbifene (B129721) is designed to be a pure antagonist in these tissues. nih.govnih.gov This characteristic makes it an attractive candidate for the prevention and treatment of hormone-dependent breast cancer, potentially without the increased risk of endometrial hyperplasia or cancer associated with other SERMs. nih.govnih.gov

Research has demonstrated that acolbifene is a potent inhibitor of the proliferation of breast cancer cells in culture and can prevent the growth of estrogen-stimulated tumor xenografts in animal models. nih.govnih.gov It is the active metabolite of the prodrug EM-800 and has shown one of the highest binding affinities for the estrogen receptor among known SERMs, even higher than estradiol (B170435) itself. tandfonline.com

Further justifying its investigation are its beneficial estrogen-like (agonist) effects in other tissues. Studies indicate that acolbifene may help prevent bone loss and lower serum cholesterol levels, addressing other health concerns common in postmenopausal women. tandfonline.comcancer.gov This multifaceted profile—strong antagonism in the breast and uterus combined with agonism in bone and on lipid metabolism—positions acolbifene as a potentially superior agent for long-term use, especially in a preventative setting for women at high risk for breast cancer. nih.govcancer.gov Consequently, acolbifene has been the subject of clinical trials to assess its suitability as a breast cancer prevention agent. nih.govcancer.gov

Historical Development and Positioning within SERM Generations

The development of SERMs began in the 1960s with the discovery of tamoxifen, which was initially investigated as a contraceptive but was later approved in 1977 for the treatment of breast cancer. numberanalytics.comwikipedia.orgnumberanalytics.com This marked the advent of the first generation of SERMs.

Subsequent research led to the development of newer SERMs with improved tissue selectivity and more favorable profiles. numberanalytics.com The evolution of these compounds is often categorized into generations, each representing an advancement over the last.

First Generation: Primarily includes tamoxifen and clomifene. numberanalytics.comgoodrx.com While effective, tamoxifen's estrogenic effect on the uterus is a significant drawback. nih.gov

Second Generation: Represented by raloxifene (B1678788), which was developed to maintain the bone-protective effects of estrogen while being an antagonist in both breast and uterine tissue. nih.govnih.gov

Third Generation: Includes agents like lasofoxifene (B133805) and bazedoxifene (B195308), which were designed for even greater efficacy and safety, particularly in the treatment of postmenopausal osteoporosis. numberanalytics.comtandfonline.com

Fourth Generation: (R)-Acolbifene is considered a fourth-generation SERM. nih.govnih.govcancer.gov It is a benzopyran derivative specifically engineered to be a pure and potent antiestrogen (B12405530) in the breast and uterus, while retaining the beneficial effects on bone and lipids. nih.govnih.gov This generation aims to maximize the therapeutic benefits while minimizing the undesirable side effects seen in earlier SERMs.

The progression through these generations reflects a growing understanding of the structure-activity relationships of SERMs and their complex interactions with estrogen receptors. nih.gov

Data Tables

Table 1: Comparison of SERM Generations and Key Characteristics

Generation Representative Compound(s) Key Characteristics
First Tamoxifen, Clomifene Effective for breast cancer treatment; uterine agonist activity. numberanalytics.comgoodrx.comnih.gov
Second Raloxifene Antagonist in breast and uterine tissue; approved for osteoporosis. nih.govnih.gov
Third Bazedoxifene, Lasofoxifene Improved efficacy and safety profiles for osteoporosis. numberanalytics.comtandfonline.com

| Fourth | (R)-Acolbifene | Potent and pure antagonist in breast/uterus; agonist in bone. nih.govnih.govcancer.gov |

Table 2: Investigated Biological Activities of (R)-Acolbifene

Target Tissue/System Observed Effect Rationale for Investigation
Breast Tissue Potent Antagonist Prevention and treatment of hormone-sensitive breast cancer. nih.govnih.gov
Uterine Tissue Pure Antagonist Avoidance of endometrial stimulation seen with earlier SERMs. nih.govnih.gov
Bone Agonist Prevention of osteoporosis by decreasing bone resorption. tandfonline.comcancer.gov

| Lipid Metabolism | Agonist | Potential to lower total and LDL cholesterol. tandfonline.comcancer.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32ClNO4 B8144815 (R)-Acolbifene (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDPIXWTVEVEA-XXIQNXCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis and Chiral Chemistry of R Acolbifene Hydrochloride

Enantioselective Synthetic Methodologies and Strategies

The synthesis of enantiomerically pure compounds like (R)-Acolbifene can be approached in two primary ways: by separating a 50:50 mixture of both enantiomers (a racemate) or by designing a synthesis that directly creates the desired enantiomer in excess.

Chiral resolution is a common industrial practice for separating a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties, this separation requires the introduction of another chiral entity to create diastereomers, which have different physical properties and can thus be separated.

Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving racemates of compounds that contain an acidic or basic functional group. In the case of Acolbifene (B129721), which has a basic nitrogen atom in its piperidine (B6355638) ring, it can be reacted with a chiral acid (a chiral resolving agent), such as tartaric acid or mandelic acid. This acid-base reaction forms two different diastereomeric salts: [(R)-Acolbifene]-[(chiral acid)] and [(S)-Acolbifene]-[(chiral acid)]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. This solubility difference allows for one of the salts to be selectively crystallized and physically separated by filtration. Subsequently, the pure enantiomer can be recovered by a simple chemical reaction to remove the chiral resolving agent.

Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. When a racemic mixture of Acolbifene is passed through the chromatography column, the (R) and (S) enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the stationary phase, causing it to move more slowly through the column than the other enantiomer. This difference in retention time allows for the effective separation and collection of the individual enantiomers.

A more advanced and efficient alternative to resolution is asymmetric synthesis, which aims to control the stereochemical outcome of a reaction to produce one enantiomer preferentially. For complex molecules like Acolbifene, which features a chiral center within its 2H-1-benzopyran core, stereocontrol can be introduced at a key step in the synthetic pathway. This often involves the use of:

Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can direct the reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material, directing the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

These methods build the required chirality directly into the molecular framework, avoiding the loss of 50% of the material inherent in classical resolution techniques.

Precursor Compounds and Reaction Pathways for Targeted Chirality

The synthesis of Acolbifene analogs typically begins with simpler, achiral precursor molecules. researchgate.netnih.gov A common synthetic route for the racemic form involves key precursors such as 2-(4-hydroxyphenyl)-acetophenone . researchgate.net The reaction pathway generally involves constructing the benzopyran ring system and subsequently adding the side chain containing the piperidine ring.

To achieve targeted chirality for (R)-Acolbifene, this racemic pathway would be modified in one of two ways:

The entire racemic synthesis is completed to produce (±)-Acolbifene, which is then subjected to the chiral resolution techniques described in section 2.1.1.

An asymmetric synthesis strategy is implemented early in the pathway. For instance, a key cyclization step to form the benzopyran ring could be performed using a chiral catalyst to set the stereochemistry at the chiral carbon, leading directly to an enantiomerically enriched product.

Influence of Stereochemistry on Biological Activity in Acolbifene Analogs

The three-dimensional shape of a drug molecule is paramount for its interaction with biological targets like receptors and enzymes. For Acolbifene and its analogs, the stereochemistry at the chiral center of the benzopyran nucleus significantly influences its biological activity. researchgate.net

Research on this class of compounds indicates that the (S)-enantiomers are generally more biologically active than their corresponding (R)-enantiomers. researchgate.net Although the (R)-enantiomer is less active, understanding its properties is crucial for comprehensive pharmacological evaluation. The biological activity of racemic Acolbifene (referred to as EM-343 or compound 1b in some literature) has been evaluated, and its high potency is largely attributed to the presence of the more active (S)-enantiomer. researchgate.netnih.gov

Mentioned Compounds

Molecular Mechanisms of Action of R Acolbifene Hydrochloride

Estrogen Receptor Binding and Selectivity

The biological activity of (R)-Acolbifene is initiated by its binding to estrogen receptors, which exist as two primary subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). cancer-research-network.commedchemexpress.com The compound's distinct binding characteristics for these two receptor isoforms are fundamental to its specific pharmacological profile.

(R)-Acolbifene demonstrates a high binding affinity for both ERα and ERβ, albeit with a notable preference for ERβ. cancer-research-network.commedchemexpress.com This differential affinity is quantified by its half-maximal inhibitory concentration (IC50) values for the estradiol-induced transcriptional activity of each receptor. Research indicates that (R)-Acolbifene inhibits ERβ with an IC50 of 0.4 nM, while its IC50 for ERα is 2 nM. medchemexpress.commedchemexpress.comcaymanchem.comadooq.com This five-fold greater potency for ERβ suggests a degree of selectivity in its molecular interactions.

Further studies have established its strong binding affinity using Ki values, which represent the dissociation constant. In cytosol from human breast cancer cells and non-cancerous uterine cells, (R)-Acolbifene binds to estrogen receptors with Ki values of 0.047 nM and 0.042 nM, respectively. caymanchem.comglpbio.cn

Binding Affinity of (R)-Acolbifene for Estrogen Receptors
Receptor SubtypeParameterValue (nM)Reference
ERαIC502 medchemexpress.commedchemexpress.comcaymanchem.comadooq.com
ERβIC500.4 medchemexpress.commedchemexpress.comcaymanchem.comadooq.com
ER (Human Breast Cancer Cytosol)Ki0.047 caymanchem.comglpbio.cn
ER (Human Uterine Cytosol)Ki0.042 caymanchem.comglpbio.cn

The antiestrogenic profile of (R)-Acolbifene becomes clearer when compared to other well-known SERMs and antiestrogens. Unlike tamoxifen (B1202), whose inhibitory action is primarily limited to the AF-2 function of the estrogen receptor, (R)-Acolbifene inhibits both the AF-1 and AF-2 functions of both ERα and ERβ. nih.govresearchgate.net This broader mechanism of inhibition may account for its classification as a pure antiestrogen (B12405530). researchgate.net

In a comparative study examining the ability of different antiestrogens to block the effects of estradiol (B170435) on cancer-associated genes in the mouse mammary gland, (R)-Acolbifene demonstrated superior efficacy. It achieved a 94% reversal of estradiol's effects, compared to 90% for raloxifene (B1678788), 63% for fulvestrant, and 45% for tamoxifen. researchgate.netasco.org This highlights the potent antagonistic nature of (R)-Acolbifene in a relevant biological context.

Comparative Efficacy in Reversing Estradiol-Induced Gene Expression
CompoundEfficacy of Reversal (%)Reference
(R)-Acolbifene94 researchgate.netasco.org
Raloxifene90 researchgate.netasco.org
Fulvestrant63 researchgate.netasco.org
Tamoxifen45 researchgate.netasco.org

Estrogen Receptor Transcriptional Modulation and Antagonism

Upon binding to ERα and ERβ, (R)-Acolbifene acts as a pure antagonist, effectively blocking the downstream signaling cascades typically initiated by estrogen. medchemexpress.commedchemexpress.com This antagonism is achieved through the modulation of the receptor's transcriptional functions.

(R)-Acolbifene is characterized by its pure antiestrogenic action, particularly in the mammary gland and uterus. cancer-research-network.commedchemexpress.com It exhibits no agonistic activity on the transcriptional function of either ERα or ERβ. medchemexpress.commedchemexpress.commedchemexpress.cn This means that upon binding, it does not partially activate the receptor but instead completely blocks its ability to initiate gene transcription, making it devoid of any intrinsic estrogenic activity. medchemexpress.commedchemexpress.commedchemexpress.cn This pure antagonism is a key feature that distinguishes it from other SERMs which may have mixed agonist/antagonist profiles depending on the target tissue. nih.gov

A primary consequence of (R)-Acolbifene's antagonistic action is the potent inhibition of gene activation stimulated by estradiol (E2). medchemexpress.commedchemexpress.commedchemexpress.cn It effectively blocks the E2-mediated activation of both ERα and ERβ. medchemexpress.commedchemexpress.com This has been demonstrated in studies on human breast cancer cell lines (such as ZR-75-1, MCF-7, and T-47D), where (R)-Acolbifene shows potent inhibition of estradiol-stimulated cell proliferation. medchemexpress.comcaymanchem.commedchemexpress.cn

In vivo studies in mice have further elucidated this mechanism. (R)-Acolbifene was found to reverse the estradiol-induced expression of 42 out of 49 identified cancer-related genes. researchgate.netasco.org Among the genes whose E2-stimulated up-regulation was reversed by (R)-Acolbifene are several prognostic markers in breast cancer, including Greb1, Fgfr3, Fos12, Junb, Jdp2, Gdf15, and Tgm2. asco.org Conversely, it restored the expression of genes like Foxa1 and Fgfr2, which are typically down-regulated by estradiol. asco.org

The transcriptional activity of estrogen receptors is mediated by two distinct activation functions: the ligand-independent activation function 1 (AF-1) located in the N-terminal domain, and the ligand-dependent activation function 2 (AF-2) in the C-terminal ligand-binding domain. nih.govresearchgate.net For full transcriptional activity, both AF-1 and AF-2 are typically involved. mdpi.com

A crucial aspect of (R)-Acolbifene's molecular mechanism is its ability to inhibit both the AF-1 and AF-2 functions of ERα and ERβ. cancer-research-network.commedchemexpress.comresearchgate.net This comprehensive blockade contrasts with first-generation SERMs like tamoxifen, whose inhibitory effects are largely restricted to the AF-2 domain. nih.govresearchgate.net The inability of tamoxifen to block AF-1 has been suggested as a potential mechanism for the development of therapeutic resistance. researchgate.net By inhibiting both activation functions, (R)-Acolbifene provides a more complete shutdown of estrogen receptor signaling. researchgate.net

Estrogen Receptor-Independent Mechanistic Pathways

While the primary mechanism of (R)-Acolbifene involves the modulation of estrogen receptors, emerging research has identified several estrogen receptor-independent pathways through which the compound may exert its effects. These alternative mechanisms are crucial for a comprehensive understanding of its pharmacological profile.

Recent studies have revealed that various Selective Estrogen Receptor Modulators (SERMs) can interact with cannabinoid receptors (CBRs), suggesting a novel, non-estrogenic mechanism of action. frontiersin.orgnih.gov This interaction is significant as some SERMs exhibit cytotoxic effects in cancers that lack estrogen receptors (ERs). frontiersin.org Research into this area has shown that SERMs from different structural classes can bind to both CB1 and CB2 receptors, often acting as inverse agonists. frontiersin.orgnih.gov

An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. Cannabinoid receptors, which are G-protein coupled receptors, exhibit a level of basal activity even without a ligand bound. Inverse agonists decrease this basal activity. frontiersin.org Studies on SERMs like tamoxifen, raloxifene, ospemifene, and bazedoxifene (B195308) have demonstrated their ability to act as inverse agonists at cannabinoid receptors by reducing basal G-protein activity and, in some cases, increasing intracellular cAMP levels, which is contrary to the action of cannabinoid agonists. frontiersin.org

For instance, a screening of fourteen SERMs from five distinct structural classes showed that compounds from four of these classes could bind to cannabinoid receptors. frontiersin.org While (R)-Acolbifene, a benzopyran derivative, was not explicitly named in these initial screenings, the findings establish a precedent for its class of molecules. The research characterized the affinity and activity of representative compounds from each structural class, revealing varied selectivity and potency at CB1 and CB2 receptors. frontiersin.org This suggests that the specific chemical structure of a SERM dictates its interaction profile with cannabinoid receptors. The identification of SERMs as cannabinoid receptor inverse agonists opens up new avenues for understanding their therapeutic effects and provides a rationale for their activity in ER-negative contexts. frontiersin.org

Pharmacological Activity of Various SERMs at Cannabinoid Receptors
SERM CompoundStructural ClassObserved Cannabinoid Receptor ActivityReceptor Selectivity
TamoxifenTriphenylethyleneInverse AgonistLow μM Affinity
RaloxifeneBenzothiopheneInverse AgonistNon-selective for CB1/CB2
OspemifeneTriphenylethyleneInverse AgonistSelective for CB1
BazedoxifeneIndoleInverse AgonistSelective for CB2

(R)-Acolbifene (also known as EM-652) has been shown to exert estrogen-like effects on the vascular wall by directly stimulating the production of nitric oxide (NO) in endothelial cells. nih.govoup.com This action is significant because NO is a critical molecule for cardiovascular health. The induction of NO synthesis by (R)-Acolbifene occurs through a dual mechanism, involving both rapid, nongenomic pathways and longer-term, genomic pathways. nih.govoup.com

The nongenomic pathway involves the rapid activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.gov (R)-Acolbifene triggers this activation through an estrogen receptor-dependent, yet transcription-independent, signaling cascade. nih.govoup.com This process involves the sequential activation of Mitogen-Activated Protein Kinases (MAPKs) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway. nih.govnih.gov This rapid stimulation of eNOS enzymatic activity leads to an immediate release of NO from human umbilical vein endothelial cells (HUVECs). nih.gov Comparative studies have shown that (R)-Acolbifene is significantly more potent in this regard than other SERMs like raloxifene and tamoxifen. nih.gov

The genomic pathway , in contrast, involves the modulation of gene expression. nih.gov Prolonged exposure of endothelial cells to (R)-Acolbifene results in an increase in the protein levels of eNOS. oup.com This upregulation of eNOS expression contributes to a sustained increase in NO production over time. oup.com In vivo studies in rats have corroborated these findings, showing that (R)-Acolbifene increases the expression and enzymatic activity of aortic eNOS. nih.gov These dual mechanisms demonstrate that (R)-Acolbifene can mimic the beneficial vascular effects of estrogen by enhancing NO bioavailability. nih.govoup.com

Mechanisms of (R)-Acolbifene-Induced Nitric Oxide Synthesis
PathwayMechanismKey MediatorsTimeframe
NongenomicRapid activation of existing eNOS enzymeER, MAPKs, PI3K/AktRapid (minutes)
GenomicIncreased expression of the eNOS proteinTranscriptional regulationProlonged (hours to days)

A potential mechanism for the cytotoxicity of (R)-Acolbifene involves its metabolic bioactivation into reactive intermediates known as quinone methides. nih.govacs.org Research has demonstrated that (R)-Acolbifene can be oxidized, both chemically and enzymatically by liver microsomes, to form two distinct types of quinone methides. nih.gov

The first is a "classical" acolbifene (B129721) quinone methide, formed by oxidation at a methyl group on the molecule. nih.govacs.org The second is a diquinone methide, which involves the oxidation of two separate phenol (B47542) groups. nih.gov The classical quinone methide is a reactive electrophile with a measured half-life of approximately 32 seconds at physiological pH and temperature. nih.gov

These reactive quinone methide metabolites are capable of forming covalent bonds with cellular nucleophiles. Studies have shown that they react with glutathione (B108866) (GSH), a key cellular antioxidant, to form multiple GSH conjugates. nih.gov More critically, the classical acolbifene quinone methide can also react with deoxynucleosides, the building blocks of DNA. nih.gov This reaction leads to the formation of DNA adducts, which are segments of DNA that are covalently bonded to a chemical. nih.gov One of the major adducts identified is a deoxyadenosine (B7792050) adduct, resulting from the reaction of the quinone methide with the exocyclic amino group of adenine (B156593) in DNA. nih.gov The formation of such DNA adducts can induce DNA damage, a process that was observed in a breast cancer cell line treated with (R)-Acolbifene. nih.gov This bioactivation pathway to electrophilic quinone methides, which can subsequently damage DNA, is a hypothesized mechanism that may contribute to the compound's cytotoxic properties. nih.govacs.org

Bioactivation and Reactivity of (R)-Acolbifene
MetaboliteFormation PathwayReactivityBiological Consequence
Classical Quinone MethideOxidation at C-17 methyl groupReacts with glutathione and deoxynucleosidesForms DNA adducts (e.g., with deoxyadenosine)
Diquinone MethideOxidation of two phenol groupsContributes to the formation of GSH conjugatesPotential for cytotoxicity

Preclinical Pharmacodynamics of R Acolbifene Hydrochloride in Research Models

Effects on Cellular Proliferation in Estrogen-Responsive Cell Lines

(R)-Acolbifene has been extensively evaluated for its ability to modulate the proliferation of estrogen-responsive cancer cell lines, particularly those derived from breast and endometrial carcinomas. These in vitro studies have been crucial in elucidating its mechanism of action as a pure estrogen antagonist in these tissues.

Inhibition of Human Breast Cancer Cell Growth (e.g., MCF-7, ZR-75-1, T-47D)

(R)-Acolbifene, also known as EM-652, and its orally active prodrug, EM-800, have shown potent inhibitory effects on the proliferation of various estrogen receptor-positive (ER+) human breast cancer cell lines. In studies assessing its efficacy, (R)-Acolbifene consistently demonstrates a high-potency blockade of estradiol-stimulated cell growth.

The compound effectively inhibits the proliferation of T-47D, ZR-75-1, and MCF-7 breast cancer cells. The half-maximal inhibitory concentrations (IC50) for this inhibition of estradiol-stimulated proliferation have been determined to be 0.146 nM for T-47D cells, 0.75 nM for ZR-75-1 cells, and 0.321 nM for MCF-7 cells. It is noteworthy that (R)-Acolbifene does not affect the basal proliferation of these cell lines in the absence of estrogen stimulation, highlighting its specific antagonistic effect on estrogen-driven growth.

Cell LineIC50 (nM) for Inhibition of Estradiol-Stimulated Proliferation
T-47D0.146
ZR-75-10.75
MCF-70.321

Absence of Estrogenic Agonism in Endometrial Carcinoma Cell Lines

A key differentiator of (R)-Acolbifene from other SERMs like tamoxifen (B1202) is its lack of estrogenic agonist activity in the endometrium. This is a critical feature, as estrogenic stimulation of the endometrium can increase the risk of endometrial hyperplasia and carcinoma. Preclinical studies have confirmed this desirable profile.

In studies utilizing the human Ishikawa endometrial carcinoma cell line, which is a well-established model for assessing estrogenic activity, the prodrug of (R)-Acolbifene, EM-800, showed no stimulatory effect on the estrogen-sensitive marker, alkaline phosphatase activity. This finding indicates that (R)-Acolbifene does not mimic the effects of estrogen in these cells, reinforcing its characterization as a pure antiestrogen (B12405530) in the uterus. This lack of agonistic activity has been consistently observed and is a cornerstone of its potential safety advantage. altogenlabs.com

Antitumor Efficacy in In Vivo Animal Xenograft Models

The promising in vitro anti-proliferative effects of (R)-Acolbifene have been substantiated in various in vivo animal models. These studies have demonstrated its ability to inhibit tumor growth and prevent cancer development in settings that more closely mimic human physiology.

Inhibition of Estrogen-Stimulated Tumor Growth in Nude Mice

In vivo studies using xenograft models, where human breast cancer cells are implanted into immunodeficient mice, have provided compelling evidence of (R)-Acolbifene's antitumor efficacy. The prodrug, EM-800, has been shown to be highly effective at inhibiting the growth of established estrogen-dependent tumors.

In a key study, ovariectomized nude mice bearing ZR-75-1 human breast cancer xenografts were supplemented with estrone (B1671321) to stimulate tumor growth. While estrone supplementation led to a 365% increase in average tumor size over a four-month period in the control group, daily oral administration of EM-800 completely prevented this estrogen-stimulated tumor growth. aacrjournals.org In another long-term study over nine months, estrone supplementation resulted in a 514% increase in ZR-75-1 tumor size. In contrast, treatment with EM-800 not only prevented this growth but also led to a 73% reduction in the average tumor size from its initial measurement. aacrjournals.org

Treatment GroupChange in Average Tumor Size (ZR-75-1 Xenograft)Study Duration
Estrone Supplementation (Control)+365%4 Months
Estrone + EM-800Growth Completely Prevented4 Months
Estrone Supplementation (Control)+514%9 Months
Estrone + EM-800-73%9 Months

Prevention of Mammary Carcinogenesis in Rodent Models

The potential of (R)-Acolbifene as a chemopreventive agent has been investigated in rodent models of chemically induced mammary cancer. The 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model is a well-established system for studying breast cancer development.

In a nine-month study, treatment with EM-800, initiated before the administration of DMBA, significantly reduced the incidence of mammary tumors. In the control group, 95% of the animals developed tumors. In contrast, daily oral administration of EM-800 decreased the tumor incidence to 60%, 38%, and 28% at increasing doses. Furthermore, the average number of tumors per animal was dramatically reduced from 4.5 in the control group to as low as 0.3 in the highest dose group. These findings strongly support the role of (R)-Acolbifene in preventing the development of mammary cancer. researchgate.net

Efficacy in Tamoxifen-Resistant Breast Cancer Xenograft Models

The development of resistance to tamoxifen is a significant clinical challenge. Preclinical and clinical evidence suggests that (R)-Acolbifene is effective in the context of tamoxifen resistance. This is attributed to its pure antiestrogenic mechanism, which contrasts with the partial agonist activity of tamoxifen that can eventually contribute to resistance. aacrjournals.org

In comparative studies using the ZR-75-1 xenograft model, EM-800 demonstrated superior antitumor activity compared to tamoxifen. While tamoxifen only partially inhibited estrogen-stimulated tumor growth, EM-800 completely prevented it. aacrjournals.org Importantly, in the absence of estrogen supplementation, tamoxifen exhibited estrogenic activity and stimulated tumor growth, a phenomenon not observed with EM-800. aacrjournals.org This suggests that the pure antagonistic nature of (R)-Acolbifene may overcome the agonist-driven resistance mechanisms associated with tamoxifen. aacrjournals.org

Furthermore, clinical studies with EM-800 have shown activity in patients with tamoxifen-resistant metastatic breast cancer, providing clinical validation for the preclinical observations. nih.gov

Modulation of Physiological Processes in Animal Models

(R)-Acolbifene (hydrochloride), a selective estrogen receptor modulator (SERM), has demonstrated significant effects on various physiological processes in preclinical animal models. Research has primarily focused on its influence on lipid metabolism, bone density, and energy balance, highlighting its potential as a multi-target therapeutic agent.

Regulation of Lipid Metabolism and Cholesterolemia

Studies in animal models have consistently shown that (R)-Acolbifene possesses potent hypolipidemic properties, effectively reducing plasma lipid and cholesterol levels. One study demonstrated that four weeks of treatment with acolbifene (B129721) significantly decreased fasting and postprandial plasma triglycerides. nih.gov This was accompanied by a substantial 50% reduction in total cholesterol, as well as both HDL and non-HDL cholesterol. nih.gov

These findings underscore the compound's robust impact on lipid profiles in preclinical settings. The observed reductions in key lipid parameters suggest a comprehensive modulation of lipid homeostasis.

Mechanisms Underlying Hypolipidemic Action (e.g., MTP, SR-BI, LDLR)

The hypolipidemic effects of (R)-Acolbifene are attributed to its influence on several key proteins involved in lipid transport and metabolism. Research indicates that acolbifene's action is multifaceted, involving the regulation of Microsomal Triglyceride Transfer Protein (MTP), Scavenger Receptor Class B Type I (SR-BI), and the Low-Density Lipoprotein Receptor (LDLR). nih.gov

Specifically, treatment with acolbifene has been shown to decrease the messenger RNA (mRNA) levels of MTP by 29%, which is associated with a 25% lower secretion rate of very-low-density lipoprotein (VLDL)-triglycerides. nih.gov MTP is a critical enzyme for the assembly and secretion of VLDL in the liver.

Furthermore, (R)-Acolbifene significantly enhances the abundance of key receptors responsible for cholesterol clearance from the circulation. In the fasted state, the liver concentration of the SR-BI protein was found to be threefold higher in acolbifene-treated animals compared to controls. nih.gov SR-BI is the primary receptor for high-density lipoprotein (HDL) cholesterol. Additionally, the liver's LDL receptor (LDLR) protein, which is crucial for clearing LDL cholesterol, was increased twofold by acolbifene treatment. nih.gov This robust increase in hepatic SR-BI and LDLR abundance is strongly suggested to be the primary mechanism behind acolbifene's potent hypocholesterolemic action. nih.gov

Mechanism of ActionTarget ProteinObserved Effect in Animal ModelsReference
Reduced VLDL SecretionMicrosomal Triglyceride Transfer Protein (MTP)29% decrease in mRNA levels nih.gov
Enhanced HDL Cholesterol UptakeScavenger Receptor Class B Type I (SR-BI)3-fold increase in liver protein concentration nih.gov
Enhanced LDL Cholesterol UptakeLow-Density Lipoprotein Receptor (LDLR)2-fold increase in liver protein concentration nih.gov

Attenuation of Bone Loss in Ovariectomized Rodent Models

The ovariectomized (OVX) rodent is a widely accepted preclinical model for studying postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency. nih.govnih.gov In this model, SERMs like (R)-Acolbifene are evaluated for their ability to mimic the bone-protective effects of estrogen without stimulating uterine tissue. nih.gov

While direct studies on (R)-Acolbifene's effect on bone loss in OVX models are part of broader SERM research, the class of compounds is known to inhibit bone loss by reducing bone resorption. nih.gov For instance, the SERM raloxifene (B1678788) has been shown to significantly increase bone mineral density in the distal femur and proximal tibia of OVX rats compared to untreated controls. nih.gov This effect is achieved by reducing bone turnover, as evidenced by the normalization of urinary pyridinoline (B42742) levels, a marker of bone resorption. nih.gov These findings in a similar SERM provide a strong rationale for the expected efficacy of (R)-Acolbifene in attenuating bone loss in such models.

Effects on Energy Balance and Body Weight in Animal Studies

The influence of (R)-Acolbifene on energy balance and body weight is an area of ongoing investigation. Animal models, particularly diet-induced obesity models, are instrumental in evaluating how novel compounds may affect body weight through the modulation of food intake and energy expenditure. nih.gov While specific data on (R)-Acolbifene's direct impact on these parameters are emerging, the broader class of SERMs has been studied in this context. For example, the estrogen antagonist EM-652 has been shown to prevent diet- and ovariectomy-induced obesity. kisti.re.kr The regulation of body weight is a complex interplay between energy intake and expenditure, and animal studies are crucial for elucidating the potential of compounds like (R)-Acolbifene to favorably alter this balance. nih.gov

Structure Activity Relationship Sar Studies of R Acolbifene Hydrochloride and Analogs

Impact of Nitrogen Atom Substitutions on Antiestrogenic Potency and Profile

The basic side chain containing a nitrogen atom is a critical pharmacophore for many SERMs, facilitating a key interaction with the estrogen receptor. tandfonline.com Studies on analogs of Acolbifene (B129721) (EM-652) have explored the influence of substitutions on this nitrogen atom to understand its role in antiestrogenic activity. nih.govresearchgate.net The evaluation of these analogs typically involves assessing their relative binding affinity (RBA) for the rat estrogen receptor, their ability to inhibit the proliferation of estradiol-stimulated T-47D human breast cancer cells (IC50), and their antiuterotrophic and uterotrophic activities in animal models. tandfonline.comnih.govresearchgate.net

One key study synthesized a series of 2H-1-benzopyran derivatives to investigate how altering the substituent on the nitrogen atom affects the antiestrogenic profile. nih.govresearchgate.net The parent compound in this series, which incorporates a piperidine (B6355638) ring, demonstrated the most favorable pharmacological profile. tandfonline.comnih.govresearchgate.net This compound, the racemic form of Acolbifene (EM-343), exhibited a high relative binding affinity for the estrogen receptor and potent inhibition of cancer cell proliferation. nih.govresearchgate.net

The piperidine ring, a key structural component of (R)-Acolbifene, plays a crucial role in its potent antiestrogenic activity. tandfonline.comnih.govresearchgate.net The nitrogen atom within this ring is considered a pharmacophore, essential for the molecule's interaction with the estrogen receptor. tandfonline.com Crystal structure analyses of the human estrogen receptor alpha (hERα) ligand-binding domain complexed with the SERM raloxifene (B1678788), which also contains a piperidine ring, have provided insight into this interaction. tandfonline.com A clear hydrogen bond forms between the nitrogen atom of the piperidine ring and the aspartic acid residue 351 (Asp351) located in helix 3 of the receptor. tandfonline.com This interaction is pivotal for stabilizing the ligand-receptor complex in a conformation that precludes the binding of coactivators, leading to an antagonist effect. tandfonline.com

In comparative studies of Acolbifene analogs, the compound containing the piperidine ring (racemic EM-343) consistently demonstrated the best pharmacological profile. nih.govresearchgate.net It showed a high relative binding affinity (RBA) of 380 for the rat estrogen receptor and a very low IC50 value of 0.110 nM in inhibiting the proliferation of T-47D breast cancer cells. tandfonline.comnih.govresearchgate.net Furthermore, it exhibited significant antiuterotrophic effects in ovariectomized mice, with 63% and 84% inhibition at doses of 7.5 and 75 nmol, respectively, without significant intrinsic estrogenic (uterotrophic) activity. tandfonline.comnih.govresearchgate.net The potent activity of acolbifene is also linked to its ability to be metabolized into reactive quinone methides, which can form adducts with cellular nucleophiles. nih.govarizona.edu

Pharmacological Profile of an Acolbifene Analog Containing a Piperidine Ring
CompoundRelative Binding Affinity (RBA)IC50 in T-47D cells (nM)Antiuterotrophic Inhibition (7.5 nmol dose)Antiuterotrophic Inhibition (75 nmol dose)
2H-1-Benzopyran 1b (EM-343)3800.11063%84%

Modifications of the Benzopyran Core Structure and Derivatives

The 2H-1-benzopyran core is the foundational scaffold of Acolbifene and its analogs. nih.govresearchgate.net While much of the SAR work has focused on the side chain containing the nitrogen atom, the benzopyran nucleus itself is essential for activity. This heterocyclic structure holds the key phenolic hydroxyl groups and the bulky side chain in a specific spatial orientation required for high-affinity binding to the estrogen receptor. mdpi.com Modifications to this core can significantly impact the compound's biological activity. For instance, the presence and position of hydroxyl groups on the benzopyran structure are critical for antiplasmodial activity in related compounds, suggesting their importance for receptor interaction. mdpi.com Acolbifene itself can be oxidized to form quinone methides, a reaction involving the phenol (B47542) groups on its core structure, which may contribute to its biological effects. arizona.edunih.gov

Identification of Structural Determinants for Selective Estrogen Receptor Modulation

The tissue selectivity of SERMs like Acolbifene is a complex phenomenon dictated by specific structural features that influence the conformation of the ligand-receptor complex. nih.gov This, in turn, affects the recruitment of coactivators or corepressors in different tissues, leading to agonist or antagonist effects. The goal is to design compounds that are antiestrogenic in breast and uterine tissues while having estrogenic (beneficial) effects on bone and the cardiovascular system. tandfonline.com Acolbifene is noted for its pure antiestrogenic action in the mammary gland and uterus. medchemexpress.comcancer-research-network.com

Key structural determinants that govern this selectivity include:

Phenolic Hydroxyls: The presence and positioning of phenolic hydroxyls are crucial for high-affinity binding to the estrogen receptor. nih.gov

Basic Amine Side Chain: The nature of the substituents on the basic amine and the conformation of the side chain are critical. nih.gov For instance, in studies comparing raloxifene and tamoxifen (B1202), the orthogonal orientation of the basic side chain relative to the core of the molecule, as seen in raloxifene, was identified as a key factor for its lack of uterine stimulation. nih.gov This three-dimensional arrangement is dictated by the structure of the "hinge" region connecting the side chain to the core. nih.gov

Metabolic Pathways and Bioactivation of R Acolbifene Hydrochloride

Identification of Phase II Metabolites (e.g., Glucuronide Conjugates)

The primary Phase II metabolic pathway for (R)-Acolbifene is glucuronidation, a process that increases the water solubility of the compound to facilitate its excretion. Studies have demonstrated that (R)-Acolbifene undergoes conjugation to form two distinct monoglucuronide metabolites. nih.gov These metabolites are formed at the 4' and 7-hydroxyl positions of the parent molecule. nih.gov

In vivo studies in rats have shown that the 7-hydroxy position is the primary site of glucuronidation. nih.gov Furthermore, the glucuronidated metabolite has been detected in the plasma of both female monkeys and human subjects following oral administration of (R)-Acolbifene hydrochloride or its prodrug, EM-800. nih.gov

The formation of these glucuronide conjugates is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) family of enzymes. Research utilizing microsome preparations from cells expressing individual human UGT enzymes has identified UGT1A1, UGT1A3, UGT1A8, and UGT1A9 as being responsible for the glucuronidation of (R)-Acolbifene. nih.gov Among these, UGT1A1 shows a preference for the formation of the 7-glucuronide derivative. nih.gov In contrast, the other active UGT1A enzymes produce both the 4'- and 7-glucuronide metabolites in approximately equal amounts. nih.gov

Kinetic analyses of these enzymatic reactions have been performed to characterize the affinity of the UGT enzymes for (R)-Acolbifene. The Michaelis constant (Km) values, which are an inverse measure of substrate affinity, were determined for the formation of both glucuronide derivatives by the identified UGT enzymes. nih.gov

Table 1: Kinetic Parameters for the Glucuronidation of (R)-Acolbifene by Human UGT Enzymes

UGT Enzyme Metabolite Km (μM)
UGT1A1, UGT1A3, UGT1A8, UGT1A9 (R)-Acolbifene-4'-glucuronide 36 - 302
UGT1A1, UGT1A3, UGT1A8, UGT1A9 (R)-Acolbifene-7-glucuronide 19 - 233

Data sourced from a study on the glucuronidation of EM-652 by human and monkey UGT enzymes. nih.gov

Formation of Reactive Intermediates: Quinone Methides

Beyond its Phase II metabolism, (R)-Acolbifene can also be bioactivated to form electrophilic reactive intermediates known as quinone methides. These intermediates are of toxicological interest due to their potential to react with cellular macromolecules.

Chemical and Enzymatic Oxidation Leading to Quinone Methides

Research has revealed that (R)-Acolbifene can be oxidized to form two distinct types of quinone methides. nih.gov The first is a "classical" acolbifene (B129721) quinone methide, which is generated through oxidation at the C-17 methyl group of the molecule. nih.gov The second is a diquinone methide, which involves the oxidation of the two phenol (B47542) groups present in the acolbifene structure. nih.gov The formation of these reactive species can occur through both chemical and enzymatic oxidation processes. nih.gov

The classical acolbifene quinone methide has been characterized as having a half-life of approximately 32 seconds at physiological pH and temperature. nih.gov

Conjugation with Cellular Nucleophiles (e.g., Glutathione)

The electrophilic nature of the acolbifene quinone methides makes them susceptible to attack by cellular nucleophiles, such as glutathione (B108866) (GSH), a key antioxidant. The reaction between the quinone methides and GSH serves as a detoxification pathway. nih.gov

Experimental evidence shows that the acolbifene quinone methides react with glutathione to form a variety of conjugates. Specifically, five mono-glutathione conjugates and five di-glutathione conjugates have been identified. nih.gov The majority of these glutathione adducts are formed from the reaction of the classical acolbifene quinone methide with GSH. nih.gov Incubations of acolbifene with glutathione in the presence of either tyrosinase or liver microsomes from humans and rats have been shown to produce these acolbifene quinone methide-GSH conjugates. nih.gov

Adduct Formation with Deoxynucleosides and Implications for DNA Damage

The reactive classical acolbifene quinone methide is not only capable of reacting with glutathione but can also form adducts with deoxynucleosides, the building blocks of DNA. nih.gov This has significant implications for potential DNA damage.

One of the major deoxynucleoside adducts that has been identified is a deoxyadenosine (B7792050) adduct. nih.gov This adduct is formed through the reaction of the classical acolbifene quinone methide with the exocyclic amino group of the adenine (B156593) base in deoxyadenosine. nih.gov The formation of such DNA adducts suggests that the bioactivation of acolbifene to its electrophilic quinone methide intermediate could potentially contribute to genotoxicity. nih.gov

Table 2: Summary of (R)-Acolbifene Bioactivation and Conjugation

Reactive Intermediate Formation Pathway Reacts With Products
Classical Acolbifene Quinone Methide Oxidation at C-17 methyl group (chemical or enzymatic) Glutathione (GSH) Multiple mono- and di-GSH conjugates
Deoxynucleosides Deoxyadenosine adduct
Acolbifene Diquinone Methide Oxidation of two phenol groups (chemical or enzymatic) Glutathione (GSH) Multiple mono- and di-GSH conjugates

Information compiled from research on the bioactivation of acolbifene to quinone methides. nih.gov

Advanced Analytical and Characterization Methodologies in R Acolbifene Hydrochloride Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation and purification of (R)-Acolbifene from synthesis reaction mixtures and for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose, offering high resolution and sensitivity for analyzing the active pharmaceutical ingredient and its potential impurities.

(R)-Acolbifene possesses a stereogenic center, meaning it exists as a pair of enantiomers, (R)-Acolbifene and (S)-Acolbifene. Since enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory authorities mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drugs. Research has indicated that the biological activity of Acolbifene (B129721) and its analogs can be enantiomer-dependent.

Chiral HPLC is the gold standard for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules.

The development of a chiral HPLC method for (R)-Acolbifene would involve optimizing several parameters to achieve baseline separation of the two enantiomers. Key parameters include the selection of the appropriate CSP, the composition of the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature.

Table 1: Representative Parameters for a Chiral HPLC Method for Enantiomeric Purity Analysis
ParameterTypical Condition/ValuePurpose
Column (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivative)Provides stereoselective interactions for enantiomeric separation.
Mobile Phase Isocratic mixture (e.g., n-Hexane/Isopropanol)Elutes the compounds from the column; the ratio is optimized for resolution.
Flow Rate 0.5 - 1.5 mL/minAffects analysis time and separation efficiency.
Column Temperature Ambient (e.g., 25 °C)Influences retention times and peak shape.
Detection UV Absorbance (e.g., at 240 nm)Quantifies the amount of each enantiomer as it elutes.
Injection Volume 5 - 20 µLThe volume of the sample introduced into the system.

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation and Metabolic Profiling

Spectroscopic and mass spectrometric techniques are crucial for the unambiguous structural confirmation of (R)-Acolbifene and the identification of its metabolites. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the precise molecular structure during synthesis and characterization.

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for both structural elucidation and metabolic profiling due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate characteristic fragment patterns, which serve as a fingerprint for structural identification.

Metabolic profiling is the process of identifying and quantifying the metabolic products of a drug in biological systems. For (R)-Acolbifene, this is critical for understanding its biotransformation and identifying potentially active or toxic metabolites. Studies have shown that Acolbifene can be bioactivated through enzymatic oxidation to form reactive intermediates.

Research has identified that Acolbifene can be oxidized to form two types of quinone methides. These electrophilic intermediates have been shown to react with biological nucleophiles like glutathione (B108866) (GSH) and deoxynucleosides. The identification of these metabolites and adducts was achieved by incubating Acolbifene with human and rat liver microsomes (a common in vitro model for studying drug metabolism) and then analyzing the products using mass spectrometry. The studies led to the characterization of several mono- and di-GSH conjugates, as well as a major deoxyadenosine (B7792050) adduct, providing insight into the metabolic pathways of Acolbifene.

Table 2: Identified Metabolites and Adducts of Acolbifene
Metabolite/Adduct ClassSpecific FindingsAnalytical ApproachSignificance
Reactive Intermediates Formation of two types of quinone methides via chemical or enzymatic oxidation.Incubations with tyrosinase or liver microsomes followed by trapping experiments.Identifies the pathway for the formation of potentially reactive species.
Glutathione (GSH) Conjugates Formation of five mono-GSH conjugates and five di-GSH conjugates.LC-MS/MS analysis of incubations containing Acolbifene, an oxidizing system, and GSH.Demonstrates a detoxification pathway and confirms the reactivity of the quinone methide intermediates.
DNA Adducts Identification of a major deoxyadenosine adduct.LC-MS/MS analysis of incubations containing Acolbifene, an oxidizing system, and deoxynucleosides.Suggests potential for interaction with genetic material, a key aspect of safety assessment.

Emerging Research Avenues and Future Perspectives for R Acolbifene Hydrochloride

Investigation of Mechanisms Underlying Acquired Resistance in Preclinical Breast Cancer Models

While (R)-Acolbifene's prodrug, EM-800, has shown activity in tamoxifen-resistant metastatic disease, the potential for acquired resistance to (R)-Acolbifene itself remains a critical area for investigation. nih.gov The development of resistance to endocrine therapies is a significant clinical challenge. waocp.com Preclinical models are instrumental in elucidating the molecular mechanisms that drive resistance. nih.gov

One of the key mechanistic advantages of (R)-Acolbifene over tamoxifen (B1202) is its ability to inhibit both the AF1 (ligand-independent) and AF2 (ligand-dependent) functions of both ERα and ERβ. researchgate.netmedchemexpress.com The inability of tamoxifen's active metabolite, 4-hydroxytamoxifen, to block the AF1 function is a proposed mechanism for the development of tamoxifen resistance. researchgate.net This suggests that (R)-Acolbifene may have a more durable effect, but the potential for cancer cells to eventually evade its action necessitates dedicated preclinical investigation.

Future preclinical studies will likely focus on developing (R)-Acolbifene-resistant breast cancer cell lines. waocp.com This can be achieved through long-term exposure of ER-positive cell lines, such as MCF-7 and T47D, to increasing concentrations of (R)-Acolbifene. nih.govresearchgate.net Once resistance is established, a multi-omics approach, including genomics, transcriptomics, and proteomics, can be employed to identify the molecular alterations that have occurred in the resistant cells compared to their sensitive counterparts.

Potential mechanisms of acquired resistance that warrant investigation in the context of (R)-Acolbifene include:

Alterations in the Estrogen Receptor: This could involve mutations in the ESR1 gene, which encodes for ERα, leading to a constitutively active receptor that no longer requires estrogen for its function. frontiersin.org

Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative growth factor receptor signaling pathways, such as the EGFR/HER2 pathway, to bypass the ER blockade imposed by (R)-Acolbifene. waocp.comfrontiersin.org

Changes in the Tumor Microenvironment: Interactions between cancer cells and stromal cells in the tumor microenvironment can contribute to drug resistance. frontiersin.org

Altered Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of (R)-Acolbifene. mdpi.com

Exploration of Combination Therapies in Preclinical Settings

To enhance the efficacy of (R)-Acolbifene and potentially overcome or delay the onset of resistance, preclinical studies exploring combination therapies are a logical next step. While clinical trials have compared (R)-Acolbifene to tamoxifen as monotherapies, there is a paucity of preclinical data on its use in combination with other anti-cancer agents. ascopubs.org

Future preclinical research is anticipated to investigate the synergistic or additive effects of (R)-Acolbifene with a variety of targeted therapies and chemotherapeutic agents. The rationale for these combinations will be based on the known mechanisms of action of the drugs and the potential mechanisms of resistance to (R)-Acolbifene.

Potential combination strategies for preclinical investigation include:

(R)-Acolbifene and CDK4/6 Inhibitors: Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have shown significant efficacy in ER-positive breast cancer. Combining (R)-Acolbifene with a CDK4/6 inhibitor could provide a more comprehensive blockade of cell cycle progression.

(R)-Acolbifene and PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is frequently dysregulated in breast cancer and has been implicated in endocrine resistance. researchgate.net Preclinical models could be used to assess the efficacy of combining (R)-Acolbifene with inhibitors of this pathway. researchgate.net

(R)-Acolbifene and HER2-Targeted Therapies: In cases where HER2 signaling is a potential escape pathway, combining (R)-Acolbifene with HER2-targeted agents like trastuzumab or lapatinib (B449) could be a viable strategy.

(R)-Acolbifene and Chemotherapy: For more aggressive or resistant tumors, the combination of (R)-Acolbifene with standard chemotherapeutic agents could be explored in preclinical models to determine if it can enhance chemosensitivity.

Rational Design and Synthesis of Novel Analogs with Improved Pharmacological Profiles

The development of novel analogs of (R)-Acolbifene with improved pharmacological profiles is a promising avenue for future research. Rational drug design, aided by computational modeling, can guide the synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.gov

One example of this approach is the synthesis and structure-activity relationship (SAR) study of (R)-Acolbifene analogs with substitutions on the nitrogen atom of the piperidine (B6355638) ring. researchgate.net This study demonstrated that the nature of the substituent on the nitrogen atom can significantly influence the antiestrogenic activity of the compound. researchgate.net The racemic form of (R)-Acolbifene, EM-343, which contains a piperidine ring, exhibited the most favorable pharmacological profile in this series. researchgate.net

The table below summarizes the in vitro activity of some of the synthesized analogs from this study.

CompoundModificationRelative Binding Affinity (RBA) for ERIC50 (nM) in T-47D cells
EM-343 (racemic Acolbifene)Piperidine ring3800.110

Future rational design strategies for developing novel (R)-Acolbifene analogs could focus on:

Modifying the Benzopyran Core: Alterations to the core structure could lead to improved binding affinity and selectivity for the estrogen receptor.

Optimizing the Side Chain: The length and composition of the side chain can impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Introducing Different Functional Groups: The addition of new functional groups could enhance the compound's anti-cancer activity or introduce novel mechanisms of action. frontiersin.org

Developing Prodrugs: The synthesis of prodrugs, like EM-800 for (R)-Acolbifene, can improve oral bioavailability and therapeutic index. nih.gov

Development of Advanced Preclinical Models to Mimic Complex Biological Systems

The translation of preclinical findings to clinical success is often hampered by the limitations of traditional two-dimensional (2D) cell culture and animal models. researchgate.net The development and utilization of more sophisticated preclinical models that better recapitulate the complexity of human tumors are essential for advancing (R)-Acolbifene research. nih.govmedrxiv.orgembopress.orgnih.gov

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor fragments into immunodeficient mice, are known to better preserve the heterogeneity and architecture of the original tumor compared to cell line-derived xenografts. researchgate.net These models would be invaluable for:

Evaluating the efficacy of (R)-Acolbifene in a diverse range of ER-positive breast tumors.

Studying the development of acquired resistance to (R)-Acolbifene in a more clinically relevant setting.

Testing the efficacy of combination therapies involving (R)-Acolbifene.

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that can be established from patient tumor samples. nih.govnih.gov They have been shown to recapitulate many of the features of the original tumor, including its genetic and phenotypic heterogeneity. embopress.org PDOs offer a platform for:

High-throughput screening of novel (R)-Acolbifene analogs and combination therapies.

Investigating the mechanisms of resistance to (R)-Acolbifene in a patient-specific manner.

Potentially predicting individual patient responses to (R)-Acolbifene-based therapies.

The integration of these advanced preclinical models into the research pipeline for (R)-Acolbifene will undoubtedly provide a more comprehensive understanding of its therapeutic potential and limitations, ultimately guiding its successful clinical development.

Q & A

Q. What are the key mechanisms of action of (R)-Acolbifene (hydrochloride) in estrogen receptor (ER) modulation?

(R)-Acolbifene acts as a selective estrogen receptor modulator (SERM) with tissue-specific agonist/antagonist effects. It binds to ERα and ERβ, forming ligand-receptor complexes that translocate to the nucleus to either promote or inhibit estrogen-dependent gene transcription. In breast and uterine tissues, it antagonizes estrogen to suppress proliferation (IC₅₀ = 2 nM for ERα; 0.4 nM for ERβ), while acting as an agonist in lipid metabolism (lowering LDL cholesterol) and bone (increasing mineral density) .

Q. How should (R)-Acolbifene be handled and stored to ensure stability?

The compound is supplied as a solid powder with ≥98% purity. For long-term stability, store at -20°C in a tightly sealed container to avoid moisture absorption or degradation. Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles .

Q. What in vitro models are suitable for studying (R)-Acolbifene’s anti-proliferative effects?

Estrogen-responsive human breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1) are standard models. Experimental design should include:

  • Dose-response curves (1–100 nM range) to validate IC₅₀ values.
  • Co-treatment with estradiol (E2) to assess competitive ER inhibition.
  • Controls for baseline proliferation (e.g., estrogen-deprived media) .

Q. What safety precautions are critical when handling (R)-Acolbifene in the lab?

The compound is classified as acutely toxic (oral, H302), skin/eye irritant (H315/H319), and a respiratory irritant (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How do tissue-specific SERM effects of (R)-Acolbifene influence experimental outcomes in vivo?

In ovarianectomized rodent models, (R)-Acolbifene (50 µg/day) inhibits E2-stimulated tumor growth and uterine epithelial thickening while increasing bone mineral density. To isolate tissue-specific effects:

  • Use ERα/ERβ knockout models.
  • Measure biomarkers like serum cholesterol (liver activity), uterine weight (antagonism), and bone turnover markers (e.g., CTX-1) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or species-specific ER affinity. Strategies include:

  • Pharmacokinetic profiling (plasma/tissue concentration measurements).
  • Cross-species ER binding assays (human vs. rodent receptors).
  • Transcriptomic analysis of target tissues to identify off-target pathways .

Q. What experimental parameters optimize (R)-Acolbifene’s hypocholesterolemic effects in preclinical models?

In cholesterol-fed rats, oral administration (2.5 mg/kg) reduces total cholesterol by 30–40%. Key parameters:

  • Diet composition: Use cholesterol-free diets to isolate LDL-receptor upregulation.
  • Co-monitor food intake and fat mass, as the compound reduces weight gain by 45% .

Q. What challenges exist in translating (R)-Acolbifene’s preclinical data to clinical trials?

Despite phase III trials for breast cancer prevention, translational gaps include:

  • Species differences in ER signaling pathways.
  • Long-term safety profiles (e.g., thrombotic risk in SERMs).
  • Biomarker validation (e.g., ERα phosphorylation vs. tumor incidence) .

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